molecular formula C27H26Cl2N6 B4296751 [(2,4-DICHLOROPHENYL)[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE

[(2,4-DICHLOROPHENYL)[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE

Cat. No.: B4296751
M. Wt: 505.4 g/mol
InChI Key: DXVNAFYMHMNQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2,4-DICHLOROPHENYL)[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-DICHLOROPHENYL)[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, followed by the introduction of the indole and ethanamine moieties. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(2,4-DICHLOROPHENYL)[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation and nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

[(2,4-DICHLOROPHENYL)[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or drug candidate.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of [(2,4-DICHLOROPHENYL)[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)acetamide
  • N-(2,6-dimethylphenyl)-2-(1H-tetrazol-5-yl)ethanamine

Uniqueness

[(2,4-DICHLOROPHENYL)[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26Cl2N6/c1-16-7-6-8-17(2)26(16)35-27(32-33-34-35)25(22-12-11-19(28)15-23(22)29)30-14-13-20-18(3)31-24-10-5-4-9-21(20)24/h4-12,15,25,30-31H,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVNAFYMHMNQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C3=C(C=C(C=C3)Cl)Cl)NCCC4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2,4-DICHLOROPHENYL)[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE
Reactant of Route 2
Reactant of Route 2
[(2,4-DICHLOROPHENYL)[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE
Reactant of Route 3
Reactant of Route 3
[(2,4-DICHLOROPHENYL)[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE
Reactant of Route 4
Reactant of Route 4
[(2,4-DICHLOROPHENYL)[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE
Reactant of Route 5
Reactant of Route 5
[(2,4-DICHLOROPHENYL)[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE
Reactant of Route 6
[(2,4-DICHLOROPHENYL)[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL][2-(2-METHYL-1H-INDOL-3-YL)ETHYL]AMINE

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